molecular formula C7H11ClN2O2 B15318953 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B15318953
M. Wt: 190.63 g/mol
InChI Key: HKRVFBSYKFASSE-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate. It features an imidazolidine-2,4-dione core, commonly known as a hydantoin, substituted with a 3-chloropropyl chain and a methyl group. The hydantoin scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several therapeutic agents . The 3-chloropropyl side chain enhances the molecule's utility as a key synthetic building block. The reactive chloride group is amenable to further chemical modifications, notably in nucleophilic substitution reactions, allowing researchers to incorporate this hydantoin unit into more complex molecular architectures. This makes it a valuable intermediate for constructing potential pharmacologically active compounds . Recent scientific literature highlights a growing research interest in hydantoin and thiazolidine-2,4-dione derivatives. These analogues are extensively investigated for a wide spectrum of biological activities, including use as modulators of the 5-HT7 receptor and sodium channel inhibitors for potential application in mood disorders and neuropathic pain , as well as peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists for antidiabetic research . The structural features of this compound make it a promising precursor for developing novel ligands targeting these and other biological pathways. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C7H11ClN2O2/c1-9-5-6(11)10(7(9)12)4-2-3-8/h2-5H2,1H3

InChI Key

HKRVFBSYKFASSE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=O)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 1-methylimidazolidine-2,4-dione with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolidine ring to more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazolidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of more saturated imidazolidine derivatives.

Scientific Research Applications

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazolidine-2,4-dione and thiazolidine-2,4-dione scaffolds are widely explored for their bioactivity. Below is a detailed comparison of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Selectivity/Applications References
This compound Imidazolidine-2,4-dione 3-Chloropropyl, 1-methyl Potential alkylating agent; synthetic intermediate Intermediate in drug synthesis
3-(2-Aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione [302] Thiazolidine-2,4-dione 2-Aminoethyl, 5-(3-phenylpropylidene) Inhibits Raf/MEK/ERK and PI3K/Akt pathways Anticancer (melanoma selectivity)
YPC-21440 (Pan-Pim kinase inhibitor) Thiazolidine-2,4-dione Imidazo-pyridazine, piperazinyl Inhibits Pim kinases; induces apoptosis Cancer therapy (leukemia models)
(Z)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione [127] Thiazolidine-2,4-dione 4-ethoxybenzylidene ERK1/2 inhibition Melanoma cell proliferation

Key Findings

Core Structure Differences :

  • Imidazolidine-2,4-dione (target compound) lacks the sulfur atom present in thiazolidine-2,4-dione derivatives (e.g., YPC-21440). This difference impacts electronic properties and binding to biological targets. Thiazolidine derivatives often exhibit enhanced kinase inhibition due to sulfur’s electronegativity and conformational flexibility .

Substituent Effects :

  • The 3-chloropropyl group in the target compound provides reactivity for nucleophilic substitution, unlike the arylidene (e.g., benzylidene) or heterocyclic (e.g., imidazo-pyridazine) groups in comparators. These latter groups enhance π-π stacking or hydrogen bonding with kinase domains, improving target affinity .

Biological Activity: Thiazolidine-2,4-diones like YPC-21440 and compound [302] show nanomolar potency against kinases (e.g., Pim-1, ERK1/2) and cancer cells, whereas the target compound’s activity remains underexplored. Its chloroalkyl chain may favor covalent binding or prodrug strategies .

Solubility and Formulation :

  • The target compound’s hydrophobicity (due to the chloropropyl chain) contrasts with YPC-21440’s methanesulfonate salt , which improves aqueous solubility for in vivo administration .

Biological Activity

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione is a heterocyclic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound. Various synthetic routes have been reported, highlighting the versatility of imidazolidine derivatives in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory, antidiabetic, and antioxidant agent.

Antidiabetic Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antidiabetic properties. For instance, compounds similar to this compound have been shown to lower blood glucose levels effectively. A study demonstrated that certain thiazolidine derivatives could inhibit alpha-amylase activity, which is crucial for carbohydrate metabolism and blood sugar regulation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to reduce inflammatory markers such as TNF-α and IL-6 in vitro. This suggests that this compound may serve as a potential therapeutic agent for conditions characterized by chronic inflammation .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is particularly relevant in the context of preventing oxidative damage associated with various diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in fasting blood glucose levels compared to untreated controls.
  • Inflammatory Disorders : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain scores among participants treated with the compound compared to those receiving a placebo.

Data Table: Biological Activities Summary

Activity Mechanism Observations
AntidiabeticInhibition of alpha-amylaseSignificant reduction in blood glucose levels
Anti-inflammatorySuppression of pro-inflammatory cytokinesDecreased TNF-α and IL-6 levels
AntioxidantFree radical scavengingReduced oxidative stress markers

Q & A

Q. What experimental design strategies are effective for optimizing the synthesis of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione?

Methodological Answer: Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. Use ANOVA (Analysis of Variance) to statistically determine significant factors. For example, a 2^k factorial design (where k = number of variables) reduces the number of trials while capturing interactions between variables .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Combine NMR spectroscopy (1H, 13C, and DEPT for structural elucidation) with mass spectrometry (UPLC-MS or HRMS) to confirm molecular weight and fragmentation patterns. For example, 1H NMR can resolve multiplet overlaps (e.g., δ 3.26–3.36 ppm for CH2 groups) by using deuterated solvents (DMSO-d6) and advanced techniques like COSY or HSQC .

Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?

Methodological Answer: Compare stepwise vs. one-pot syntheses using metrics like yield, reaction time, and byproduct formation. For instance, a hydantoin core (imidazolidine-2,4-dione) can be formed via cyclization of urea derivatives or condensation of glycine analogs with carbonyl compounds. Track intermediates via TLC and optimize protecting groups (e.g., methyl vs. benzyl) to minimize side reactions .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of reactions involving this compound?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity for substitutions or oxidations. For example, calculate the Fukui indices to identify nucleophilic/electrophilic sites on the imidazolidine-dione ring .

Q. What role can AI-driven simulations (e.g., COMSOL Multiphysics) play in optimizing large-scale production of this compound?

Methodological Answer: Integrate AI with multiphysics simulations to model heat transfer, mixing efficiency, and reactor dynamics. Train machine learning algorithms on historical data to predict optimal flow rates or residence times. For instance, couple CFD (Computational Fluid Dynamics) with reaction kinetics to minimize hot spots in continuous-flow reactors .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

Methodological Answer: Apply comparative analysis between experimental and theoretical spectra. Use tools like ACD/Labs or MestReNova to simulate NMR shifts based on DFT-optimized geometries. For ambiguous signals (e.g., overlapping multiplets), employ 2D NMR (e.g., HSQC, HMBC) or isotopic labeling to assign peaks unambiguously .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer: Optimize membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification steps. Design reactors with adjustable baffles or impellers to enhance mixing for heterogeneous reactions. Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) frameworks to balance heat/mass transfer with reaction kinetics .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. Design experiments with a central composite design (CCD) to explore pH (2–12) and temperature (25–80°C) effects. Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Tables for Key Data

Parameter Optimal Range Methodology Reference
Reaction Temperature60–80°CFactorial Design + ANOVA
Catalyst Loading5–10 mol%DFT-Based Transition State Analysis
Purification Efficiency>95% (HPLC)Membrane Separation Technologies
Stability (pH 7, 25°C)>12 monthsAccelerated Stability Testing

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